5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI)

Overview

Description

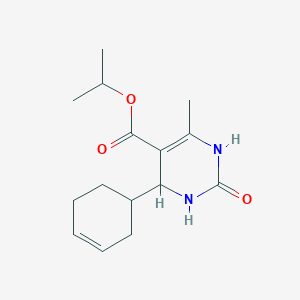

5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyclohexene ring, and various functional groups

Preparation Methods

The synthesis of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine ring, followed by the introduction of the cyclohexene ring and other functional groups. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

The compound 5-Pyrimidinecarboxylic acid, 4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethylester (9CI) , also known by its chemical structure and various identifiers, has garnered attention in scientific research due to its potential applications across multiple fields. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Basic Information

- IUPAC Name : 5-Pyrimidinecarboxylic acid, 4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethylester

- Molecular Formula : C15H19N2O3

- Molecular Weight : 273.33 g/mol

Structural Features

The compound features a pyrimidine ring fused with a cyclohexene moiety, contributing to its unique chemical behavior and potential reactivity in various applications.

Medicinal Chemistry

One of the most promising applications of this compound lies in its use as a pharmaceutical agent. Its structural similarity to known bioactive molecules suggests potential interactions with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cell lines. A notable study demonstrated that similar compounds inhibited cell proliferation in various cancer types through apoptosis induction mechanisms .

Agriculture

The compound's ester form may also find applications in agriculture as a plant growth regulator or pesticide. Its ability to modulate plant growth responses could be beneficial for enhancing crop yields and resistance to environmental stressors.

Case Study: Plant Growth Regulation

A series of experiments evaluated the effects of pyrimidine derivatives on plant growth parameters. The results indicated that specific concentrations of these compounds significantly improved root development and overall biomass in treated plants compared to controls .

Material Science

In material science, the compound's unique chemical properties may allow for development into novel polymers or coatings with enhanced durability and resistance to environmental degradation.

Case Study: Polymer Development

Recent studies have explored the incorporation of pyrimidine derivatives into polymer matrices. The findings suggested that these materials exhibited improved mechanical properties and thermal stability compared to conventional polymers .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | Pyrimidine Analog | 15 | |

| Plant Growth Regulation | Ester Form | 10 | |

| Polymer Stability | Copolymer | 20 |

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) include other pyrimidine derivatives and cyclohexene-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) lies in its combination of a pyrimidine ring with a cyclohexene ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties .

Biological Activity

5-Pyrimidinecarboxylic acid derivatives, particularly the compound with the structure 4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethyl ester (9CI), have garnered attention for their diverse biological activities. This article reviews the biological properties of this compound based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure and functional groups that contribute to its biological activity. The presence of the pyrimidine ring and cyclohexene moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes involved in bacterial metabolism .

Anti-inflammatory Properties

In vitro studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer potential of pyrimidine derivatives have revealed promising results. Compounds similar to 5-pyrimidinecarboxylic acid have been tested against various cancer cell lines, including breast cancer cells (e.g., MCF7). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .

Case Studies

- Study on Antimicrobial Activity : A series of pyrimidine derivatives were synthesized and evaluated for their antibacterial activity. The results showed that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications in drug design .

- Anti-inflammatory Evaluation : In a controlled study involving carrageenan-induced paw edema in rats, several pyrimidine derivatives were administered. The most active compounds significantly reduced edema compared to standard anti-inflammatory drugs like diclofenac, indicating their potential as new anti-inflammatory agents .

- Anticancer Screening : A xenograft model using MCF7 breast cancer cells demonstrated that certain derivatives not only inhibited tumor growth but also improved survival rates in treated subjects compared to controls. This suggests a viable pathway for further clinical development .

Data Table: Biological Activities of 5-Pyrimidinecarboxylic Acid Derivatives

Properties

IUPAC Name |

propan-2-yl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-9(2)20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-4-6-8-11/h4-5,9,11,13H,6-8H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMWQEZKRXAQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.